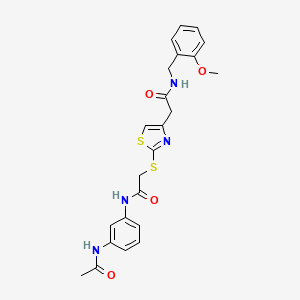

![molecular formula C7H4N4 B2964244 [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 69277-99-2](/img/structure/B2964244.png)

[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

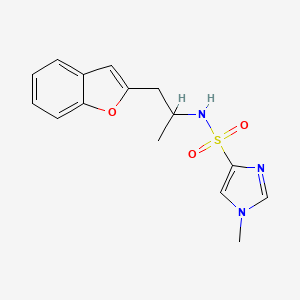

“[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile” is a conjugated heterocyclic compound with a 1,2,4-triazole core . It has a molecular weight of 144.14 . This compound is of scientific interest due to its wide application in both synthetic and medicinal chemistry .

Synthesis Analysis

A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-triazole core fused with a pyridine ring . The InChI code for this compound is “1S/C7H4N4/c8-4-6-2-1-3-11-7(6)9-5-10-11/h1-3,5H” and the InChI key is "AWUFKZDDZTYSHL-UHFFFAOYSA-N" .Chemical Reactions Analysis

The synthesis of “this compound” involves a series of chemical reactions including oxidative cyclization, transamidation, nucleophilic addition, and condensation . The reaction can also be carried out in the presence of the heterogeneous catalyst CuOx–ZnO/Al2O3–TiO2 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 144.14 . The compound is characterized by a 1,2,4-triazole core fused with a pyridine ring . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Characterization

- [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile derivatives have been synthesized using various methods, showcasing their flexibility in chemical reactions and potential for further functionalization. For instance, 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles were synthesized through three-component condensation, demonstrating a convenient method for creating these compounds (Ranjbar‐Karimi et al., 2010). Similarly, a novel route was developed for creating 2-alkylamino[1,2,4]triazolo[1,5-a]pyridine derivatives via cyclization of ketone isothiosemicarbazones (Yamazaki et al., 1994).

Metal-Free Synthesis

- Innovative metal-free synthesis methods have been explored for 1,2,4-triazolo[1,5-a]pyridines, highlighting the potential for greener chemistry applications. For example, phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation was used to construct 1,2,4-triazolo[1,5-a]pyridine skeletons (Zheng et al., 2014).

Antimicrobial Activity

- Compounds derived from this compound have shown significant antimicrobial activity. A study synthesizing novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives reported good antimicrobial properties against various microorganisms (Suresh et al., 2016).

Environmental Friendly Synthesis

- An environmentally friendly synthesis approach for these compounds has been developed, using water as a solvent. This method produced 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles efficiently, demonstrating the potential for sustainable chemistry practices (Gol et al., 2019).

Structural Chemistry and Pharmaceutical Applications

- The structural chemistry of 1,2,4-triazolo[1,5-a]pyridine derivatives has been studied, with insights valuable for pharmaceutical development and crystal engineering. These studies focus on the electronic and intermolecular interactional characteristics, influencing crystal structures and forming diverse supramolecular synthons (Chai et al., 2019).

Mechanism of Action

Target of Action

The [1,2,4]Triazolo[1,5-a]pyridine scaffold is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to interact with their targets, leading to changes in the target’s function . For instance, as JAK1 and JAK2 inhibitors, they can prevent the activation of these kinases, thereby modulating the downstream signaling pathways .

Biochemical Pathways

The [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile affects several biochemical pathways due to its interaction with multiple targets. For example, as a JAK1 and JAK2 inhibitor, it can impact the JAK-STAT signaling pathway, which plays a critical role in immune response and cell growth .

Result of Action

The molecular and cellular effects of this compound are likely to be diverse due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can modulate immune response and cell growth . .

Properties

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6-2-1-3-11-7(6)9-5-10-11/h1-3,5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUFKZDDZTYSHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B2964164.png)

![2-((4-chlorobenzyl)thio)-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2964171.png)

![Tert-butyl (1S,5R)-6-[(5-chloropyrazin-2-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2964172.png)

![5-methyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2964175.png)

![2-[Acetyl(benzyl)amino]-2-cyclopropylacetic acid](/img/structure/B2964176.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2964178.png)

![2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964179.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2964182.png)